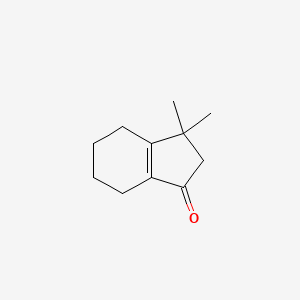![molecular formula C11H22Si B11937076 Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane CAS No. 73301-36-7](/img/structure/B11937076.png)
Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane is a chemical compound with the molecular formula C11H22Si and a molecular weight of 182.384 g/mol . This compound is part of a class of organosilicon compounds, which are known for their diverse applications in various fields such as materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane typically involves the reaction of 4-methylcyclohex-3-en-1-ylmethyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with careful control of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules for improved stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to modify the surface properties of nanoparticles.
Mechanism of Action
The mechanism by which Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane exerts its effects involves the formation of stable carbon-silicon bonds. These bonds are resistant to hydrolysis and oxidation, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application, such as the modification of biomolecules or the stabilization of nanoparticles .
Comparison with Similar Compounds
Similar Compounds
- Trimethyl[(6-methyl-1-cyclohexen-1-yl)methyl]silane
- Trimethyl[1-[(2-methyl-2-cyclohexen-1-ylidene)methyl]cyclopropyl]silane
- Trimethyl[(4-methyl-1,5-cyclohexadien-1-yl)]silane
Uniqueness
Trimethyl[(4-methylcyclohex-3-en-1-yl)methyl]silane is unique due to its specific structural configuration, which imparts distinct chemical properties. Its stability and reactivity make it particularly useful in applications requiring robust carbon-silicon bonds .
Properties
CAS No. |
73301-36-7 |
|---|---|
Molecular Formula |
C11H22Si |
Molecular Weight |
182.38 g/mol |
IUPAC Name |
trimethyl-[(4-methylcyclohex-3-en-1-yl)methyl]silane |
InChI |
InChI=1S/C11H22Si/c1-10-5-7-11(8-6-10)9-12(2,3)4/h5,11H,6-9H2,1-4H3 |
InChI Key |
HLLSYHMCLAUFBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


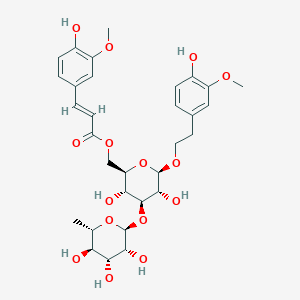
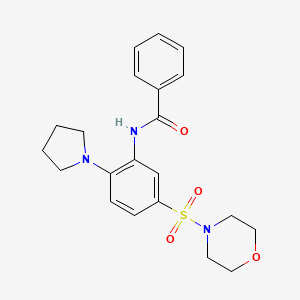
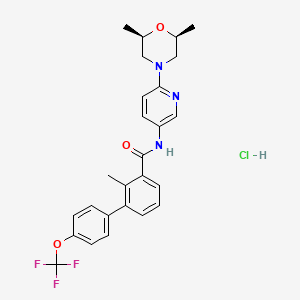


![4-[(Chloromethyl)sulfonyl]phenylamine](/img/structure/B11937060.png)
![8-[(2R)-2-amino-4-methylpentoxy]-4,6-dimethyl-5-oxobenzo[c][2,7]naphthyridine-9-carbonitrile](/img/structure/B11937064.png)
![N-[(2R)-3-(difluoromethoxy)-1-[[(2R)-3-(difluoromethoxy)-1-[[(2R)-1-[(2S)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11937067.png)

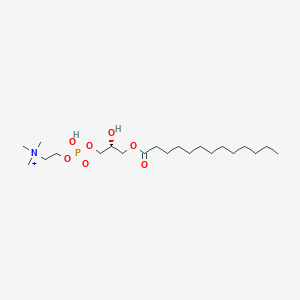


![(2R)-N-[(2S)-2-(1,3-benzodioxol-5-yl)-3-[(6-methoxynaphthalen-2-yl)sulfonylamino]propanoyl]-3-[4-[[(2S,6R)-2,6-dimethylpiperidin-1-yl]methyl]phenyl]-2-[methyl(propan-2-yl)amino]propanamide;hydrochloride](/img/structure/B11937096.png)
